Ácido 2-amino-4-fluorobenzoico

Descripción general

Descripción

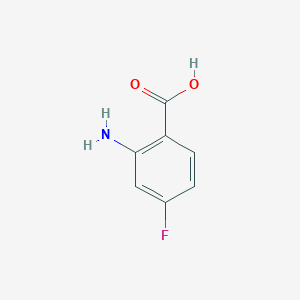

2-Amino-4-fluorobenzoic acid is a substituted benzoic acid with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals . It appears as a white to light yellow crystalline powder and is soluble in methanol .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

AFBA is primarily recognized as a key intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs. The compound's structure allows for modifications that enhance the efficacy and safety profiles of drug candidates.

Case Study: Synthesis of Anti-Inflammatory Agents

- Compound : 2-Amino-4-fluorobenzoic acid

- Application : Intermediate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs).

- Process : Utilization in the synthesis pathway of various NSAIDs has shown improved anti-inflammatory activity due to the fluorine substituent, which enhances lipophilicity and receptor binding affinity.

Biochemical Research

In biochemical research, AFBA is employed to study enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding complex biological processes.

Research Findings

- Enzyme Studies : AFBA has been used to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways.

- Receptor Binding : Studies indicate that AFBA derivatives exhibit high affinity for certain receptors, aiding in the development of targeted therapies.

Material Science

AFBA is utilized in material science for creating specialty polymers and resins. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it suitable for advanced material applications.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Coatings, Composites |

Analytical Chemistry

In analytical chemistry, AFBA serves as a standard reference material in chromatographic techniques. It aids in accurately quantifying related compounds in complex mixtures.

Application Example

- Technique : High-Performance Liquid Chromatography (HPLC)

- Role : Standard reference to ensure calibration accuracy when analyzing pharmaceutical formulations containing similar compounds.

Fluorine Chemistry

The presence of fluorine in AFBA introduces unique reactivity patterns, making it valuable in synthesizing fluorinated compounds used in agrochemicals and advanced materials.

Synthesis Example

- AFBA is utilized as a precursor for synthesizing fluorinated agrochemicals that exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-4-fluorobenzoic acid is the respiratory system . It is considered hazardous by the 2012 OSHA Hazard Communication Standard, with specific target organ toxicity upon single exposure .

Mode of Action

It’s known that benzylic halides, which are similar in structure, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

These can be further catabolized to oxoadipate with concomitant fluoride release .

Result of Action

It has been used in the synthesis of benzothiazole derivatives used for cervical cancers, and as a reagent in the synthesis of other anti-infective agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-fluorobenzoic acid. For instance, it’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . It’s also advised to wear protective clothing and eye protection when handling this compound .

Análisis Bioquímico

Biochemical Properties

2-Amino-4-fluorobenzoic acid participates in various chemical reactions, owing to the reactive amino group and the electron-withdrawing fluorine atom . These features enable it to undergo reactions such as amide formation, esterification, and coupling reactions, which are fundamental in synthesizing complex organic molecules .

Molecular Mechanism

Its reactive amino group and electron-withdrawing fluorine atom allow it to participate in various chemical reactions, which could potentially influence its interactions at the molecular level .

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature .

Metabolic Pathways

Its ability to participate in various chemical reactions suggests that it could potentially interact with various enzymes and cofactors .

Métodos De Preparación

The preparation of 2-Amino-4-fluorobenzoic acid typically involves several steps:

Oxidation: The nitro-substituted intermediate is then oxidized to form a benzoic acid derivative.

Reduction: Finally, the benzoic acid derivative undergoes reduction to yield 2-Amino-4-fluorobenzoic acid.

This method is advantageous due to the availability of inexpensive raw materials, short reaction routes, and mild reaction conditions, making it suitable for industrial production .

Análisis De Reacciones Químicas

2-Amino-4-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino and fluorine groups on the benzene ring make it reactive towards electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.

Common reagents used in these reactions include nitration reagents, oxidizing agents like potassium permanganate, and reducing agents such as palladium on carbon (Pd/C) . Major products formed from these reactions include various substituted benzoic acids and benzothiazole derivatives .

Comparación Con Compuestos Similares

2-Amino-4-fluorobenzoic acid can be compared with other similar compounds such as:

- 2-Amino-5-fluorobenzoic acid

- 2-Amino-4-bromobenzoic acid

- 2-Amino-4-chlorobenzoic acid

- 2-Amino-5-methylbenzoic acid

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and applications. For example, the presence of different halogen atoms (fluorine, bromine, chlorine) can influence the compound’s reactivity in substitution reactions .

Actividad Biológica

2-Amino-4-fluorobenzoic acid (AFBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHFNO

- Molecular Weight : 155.13 g/mol

- Structure : Contains an amino group (-NH) and a fluorine atom attached to a benzoic acid moiety.

AFBA exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : AFBA has been shown to inhibit various enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases.

- Reactivity : The amino group allows for nucleophilic attacks, while the fluorine atom enhances electrophilic reactivity, facilitating interactions with biological targets .

Anticancer Activity

AFBA has been investigated for its potential anticancer properties. It has been used in the synthesis of benzothiazole derivatives, which have shown efficacy against cervical cancer cells. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation.

Antimicrobial Properties

Research indicates that AFBA can act as a reagent in the synthesis of anti-infective agents. Its structural features contribute to its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Other Biological Effects

AFBA has also demonstrated activity in modulating respiratory functions, potentially affecting pathways involved in respiratory diseases. Its influence on biochemical pathways suggests a broader therapeutic potential beyond oncology and infectious diseases .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of AFBA derivatives on cervical cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis. The study highlighted the importance of structural modifications in enhancing the anticancer activity of AFBA derivatives.

Study 2: Antimicrobial Activity

Another research focused on the synthesis of AFBA-based compounds aimed at combating resistant bacterial strains. The findings demonstrated that these compounds showed promising antimicrobial activity, suggesting that AFBA could serve as a scaffold for developing new antibiotics against multidrug-resistant pathogens.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-amino-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPVTNAJFDUWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196237 | |

| Record name | 4-Fluoroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-32-2 | |

| Record name | 2-Amino-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Amino-4-fluorobenzoic acid in medicinal chemistry?

A1: 2-Amino-4-fluorobenzoic acid is a versatile building block in medicinal chemistry, often used as a starting material for synthesizing various heterocyclic compounds with potential biological activities. For instance, it acts as a key precursor in the multi-step synthesis of Canertinib [], an Epidermal Growth Factor Receptor (EGFR) inhibitor. The compound's structure, featuring both an amino and a carboxylic acid group, allows for diverse chemical modifications, making it valuable for exploring structure-activity relationships in drug discovery.

Q2: Can you describe a specific example where 2-Amino-4-fluorobenzoic acid is used to synthesize a compound with potential therapeutic applications?

A2: One example is the synthesis of a Cobalt Sodium complex with a Schiff base derived from 2-Amino-4-fluorobenzoic acid and 3-Methoxysalicylaldehyde []. This complex demonstrated promising anticancer activity against human breast cancer MDA-MB-231 cells by inhibiting proteasome activity. The study highlights how incorporating 2-Amino-4-fluorobenzoic acid into a larger molecular framework, such as a metal complex, can lead to desirable pharmacological properties.

Q3: How does the fluorine atom in 2-Amino-4-fluorobenzoic acid contribute to its utility in drug design?

A3: The introduction of fluorine into drug molecules can significantly alter their physicochemical properties and biological profiles. In the case of 2-Amino-4-fluorobenzoic acid, the fluorine atom can influence:

Q4: Are there any reported synthetic methods for 2-Amino-4-fluorobenzoic acid that offer advantages in terms of yield and environmental impact?

A4: While the provided research does not explicitly detail the synthesis of 2-Amino-4-fluorobenzoic acid itself, it highlights a specific application in the synthesis of Dacomitinib [], another EGFR inhibitor. The reported method utilizes readily available starting materials and boasts high yield and molecular economy, suggesting a potentially greener and more efficient approach compared to other synthetic routes.

Q5: Beyond its use in synthesizing EGFR inhibitors, what other applications of 2-Amino-4-fluorobenzoic acid derivatives are being explored?

A5: The research highlights the synthesis of 4-chloro-7-fluoro-6-nitro quinazoline [] utilizing 2-Amino-4-fluorobenzoic acid as a starting material. This quinazoline derivative holds potential for various applications, though the specific research focus is not elaborated upon. This example demonstrates the versatility of 2-Amino-4-fluorobenzoic acid as a building block for diverse chemical scaffolds beyond EGFR inhibitors, warranting further investigation into its broader applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.